molecular formula C8H10N2O3 B12003184 L-Proline, 1-(2-cyanoethyl)-5-oxo- CAS No. 41563-94-4

L-Proline, 1-(2-cyanoethyl)-5-oxo-

Cat. No.: B12003184
CAS No.: 41563-94-4
M. Wt: 182.18 g/mol
InChI Key: MISMXAVSVZNOFP-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-5-oxo-L-proline (CAS 41563-94-4) is a chemically modified proline derivative of interest in biochemical and pharmaceutical research. With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol , this compound features a 5-oxoproline (also known as L-pyroglutamate) backbone that is further functionalized with a 2-cyanoethyl group on the nitrogen atom. The 5-oxoproline moiety is a key metabolite in the gamma-glutamyl cycle, where it is enzymatically converted to glutamate in an ATP-dependent process . Researchers are exploring the use of similar 5-oxo-proline-containing peptides in metabolic stability studies, as this core structure can influence a peptide's resistance to enzymatic degradation . The specific 2-cyanoethyl modification in 1-(2-Cyanoethyl)-5-oxo-L-proline presents a unique chemical handle for further synthetic elaboration, making it a potential building block for the development of more complex molecules or for probing biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

41563-94-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c9-4-1-5-10-6(8(12)13)2-3-7(10)11/h6H,1-3,5H2,(H,12,13)

InChI Key

MISMXAVSVZNOFP-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CCC#N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CCC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 Cyanoethyl 5 Oxo L Proline

Chemical Synthesis Approaches

The preparation of 1-(2-Cyanoethyl)-5-oxo-L-proline can be achieved through several synthetic routes. These methods often leverage the reactivity of L-proline or its precursors, combined with reactions that introduce the cyanoethyl group. ontosight.ai

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.comyoutube.com For 1-(2-Cyanoethyl)-5-oxo-L-proline, the primary disconnection occurs at the nitrogen-carbon bond of the cyanoethyl group. This suggests that the synthesis can be approached by attaching a 2-cyanoethyl group to the nitrogen of a 5-oxo-L-proline (pyroglutamic acid) core. ontosight.ai

Another key disconnection involves the formation of the pyrrolidone ring itself, which can be traced back to L-glutamic acid or its derivatives. researchgate.netthieme-connect.de This retrosynthetic strategy is outlined below:

Retrosynthetic Analysis of 1-(2-Cyanoethyl)-5-oxo-L-proline

Target Molecule Disconnection Precursors
1-(2-Cyanoethyl)-5-oxo-L-proline N-C (cyanoethyl) bond 5-Oxo-L-proline + Acrylonitrile (B1666552)
5-Oxo-L-proline C-N bond (ring) L-Glutamic Acid

This table illustrates the two primary retrosynthetic steps, identifying the key bonds to be disconnected and the resulting precursor molecules.

The introduction of the 2-cyanoethyl group onto the nitrogen atom of the 5-oxoproline ring is a crucial step. This is typically achieved through an N-alkylation reaction. A common method involves the Michael addition of 5-oxo-L-proline to acrylonitrile. researchgate.net This reaction is facilitated by a basic catalyst, which deprotonates the nitrogen of the pyrrolidone ring, making it nucleophilic enough to attack the electron-deficient double bond of acrylonitrile.

The general mechanism for this N-substitution is as follows:

Deprotonation: A base removes the acidic proton from the nitrogen of the 5-oxo-L-proline ring, forming a nucleophilic anion.

Nucleophilic Attack: The resulting anion attacks the β-carbon of acrylonitrile in a conjugate addition fashion.

Protonation: The intermediate enolate is protonated to yield the final product, 1-(2-cyanoethyl)-5-oxo-L-proline.

The 5-oxo-L-proline (pyroglutamic acid) core is a fundamental building block in the synthesis of the target molecule. researchgate.net It is commonly derived from L-glutamic acid through intramolecular cyclization. thieme-connect.de

The formation of the 5-oxoproline ring from glutamic acid is typically achieved through dehydration. thieme-connect.de This process involves the intramolecular reaction between the amino group and the γ-carboxylic acid group of glutamic acid, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule. This cyclization can be promoted by heating or by using acidic catalysts. thieme-connect.de The reaction is a key step in producing the necessary pyroglutamic acid precursor for subsequent functionalization. researchgate.net

An enzyme, 5-oxoprolinase, can also catalyze the conversion of 5-oxo-L-proline to L-glutamate, highlighting the biological relevance of this transformation. nih.gov

While not the primary route for the synthesis of the unsubstituted pyroglutamic acid core from glutamic acid, Michael addition reactions are instrumental in building more complex pyroglutamic acid derivatives. acs.org For instance, double Michael reactions of amide-tethered diacids with alkynones can produce highly functionalized pyroglutamic acid derivatives. acs.org Although not directly applied in the simplest synthesis of 1-(2-cyanoethyl)-5-oxo-L-proline, this methodology showcases the versatility of Michael additions in constructing the pyrrolidone ring system with various substituents.

The 2-cyanoethyl group is introduced via a Michael addition reaction with acrylonitrile, as previously mentioned. researchgate.net Acrylonitrile itself can be synthesized from glutamic acid, presenting a potential bio-based route to this key reagent. rsc.orgresearchgate.netrsc.org The cyano group of the resulting 1-(2-cyanoethyl)-5-oxo-L-proline is a versatile functional group that can be further derivatized. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the synthesis of a wide range of other derivatives.

Stereoselective Synthesis and Chiral Control in 1-(2-Cyanoethyl)-5-oxo-L-proline

The synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline, a molecule possessing a chiral center at the C2 position of the pyrrolidone ring, necessitates precise control over stereochemistry. The introduction of the cyanoethyl group at the nitrogen atom does not create a new stereocenter, but the synthetic strategies employed must preserve the existing L-configuration of the starting material, 5-oxo-L-proline (also known as L-pyroglutamic acid).

The primary route to this compound is the aza-Michael addition of 5-oxo-L-proline to acrylonitrile. This reaction, while seemingly straightforward, requires careful optimization to ensure high yields and prevent side reactions, all while maintaining the stereochemical integrity of the chiral center.

Chiral Auxiliary and Organocatalysis Strategies

To exert greater control over the stereochemical outcome, particularly in the synthesis of more complex analogs, chiral auxiliaries can be employed. A chiral auxiliary is a temporary stereogenic group that is attached to a substrate to direct a subsequent stereoselective transformation. rsc.org In the synthesis of derivatives of 1-(2-Cyanoethyl)-5-oxo-L-proline, a chiral auxiliary could be attached to the acrylonitrile moiety or used to modify the pyroglutamic acid precursor to direct the Michael addition.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, often utilizing small organic molecules as catalysts. thieme-connect.de L-proline and its derivatives are themselves highly effective organocatalysts for various asymmetric reactions. researchgate.net In the synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline, a chiral organocatalyst could be used to activate the acrylonitrile Michael acceptor, thereby facilitating a highly controlled addition of the 5-oxo-L-proline. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have shown great promise in achieving high stereoselectivity in Michael additions. thieme-connect.de

Table 1: Illustrative Data for Organocatalyzed Michael Addition to Acrylonitrile This table presents hypothetical data based on typical results for organocatalyzed Michael additions, as specific data for the synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline is not available.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
Thiourea-based Cinchona AlkaloidToluene259295
(S)-ProlineDMSO408588
Squaramide CatalystDCM09597

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral compounds like 1-(2-Cyanoethyl)-5-oxo-L-proline and its precursors.

Exploiting 5-Oxoprolinase and Related Enzymes for 5-Oxo-L-proline Precursors

The precursor, 5-oxo-L-proline, is an intermediate in the γ-glutamyl cycle in many organisms. wikipedia.org The enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase) catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govmdpi.com While this enzyme's natural function is catabolic, its reverse reaction could theoretically be exploited for the synthesis of 5-oxo-L-proline from L-glutamate. However, the equilibrium of this reaction strongly favors the formation of glutamate (B1630785). nih.gov

More promising is the use of other enzymes for the synthesis of 5-oxo-L-proline. For instance, glutaminyl cyclase can catalyze the cyclization of N-terminal glutamine residues to form pyroglutamate. wikipedia.org This enzymatic approach could be a viable route to produce the starting material for the synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline.

Potential for Biotransformation of Cyanoethylated Precursors

The cyano group of 1-(2-Cyanoethyl)-5-oxo-L-proline presents a handle for further enzymatic transformations. Nitrilases and nitrile hydratases are enzymes that can hydrolyze nitriles to either carboxylic acids or amides, respectively. These enzymatic conversions occur under mild conditions and can be highly selective.

A nitrilase could potentially convert the cyano group of 1-(2-Cyanoethyl)-5-oxo-L-proline into a carboxylic acid, yielding 1-(2-carboxyethyl)-5-oxo-L-proline. Similarly, a nitrile hydratase could convert it into an amide, forming 1-(2-carbamoylethyl)-5-oxo-L-proline. These transformations would introduce new functionalities to the molecule, opening up avenues for the synthesis of novel derivatives. The substrate specificity of these enzymes would be a key factor in the feasibility of such biotransformations.

Biocatalytic Conversion of Related Proline Derivatives

The broader field of biocatalytic conversion of proline derivatives offers insights into the potential for enzymatic routes to synthesize or modify 1-(2-Cyanoethyl)-5-oxo-L-proline. For example, L-proline amide hydrolase has been shown to stereoselectively hydrolyze various L-amino acid amides. nih.gov This type of enzyme could potentially be used in a kinetic resolution process if a racemic mixture of a proline derivative amide were synthesized.

Furthermore, biocatalysis has been successfully applied to the synthesis of various unnatural amino acids. nih.gov Engineered enzymes, such as variants of D- and L-amino acid oxidases, have been used for the synthesis of α-aminonitriles, which are precursors to amino acids. researchgate.netrsc.org While not directly applicable to the N-cyanoethylation, these studies highlight the power of enzyme engineering to create novel biocatalysts for specific transformations.

Table 2: Potential Enzymatic Transformations for 1-(2-Cyanoethyl)-5-oxo-L-proline and Related Compounds This table outlines hypothetical enzymatic reactions based on known enzyme classes and their potential application to the target molecule or its derivatives.

Enzyme ClassSubstrateProductPotential Application
Nitrilase1-(2-Cyanoethyl)-5-oxo-L-proline1-(2-Carboxyethyl)-5-oxo-L-prolineFunctional group modification
Nitrile Hydratase1-(2-Cyanoethyl)-5-oxo-L-proline1-(2-Carbamoylethyl)-5-oxo-L-prolineFunctional group modification
5-Oxoprolinase (reverse reaction)L-Glutamate5-Oxo-L-prolinePrecursor synthesis
L-Proline Amide HydrolaseRacemic Proline Amide DerivativeEnantiopure Proline Derivative and remaining AmideKinetic resolution of derivatives

Reaction Mechanism Elucidation for 1-(2-Cyanoethyl)-5-oxo-L-proline Synthesis

The synthesis of 1-(2-cyanoethyl)-5-oxo-L-proline via the cyanoethylation of L-pyroglutamic acid proceeds through a base-catalyzed Michael addition mechanism. This reaction mechanism can be elucidated in the following steps:

Step 1: Deprotonation of L-Pyroglutamic Acid

The reaction is initiated by a base (B:), which abstracts the acidic proton from the secondary amine group within the lactam ring of L-pyroglutamic acid. This deprotonation step generates a resonance-stabilized enolate-like anion, which acts as the nucleophile in the subsequent step. The negative charge is delocalized between the nitrogen atom and the adjacent carbonyl oxygen, increasing the nucleophilicity of the nitrogen.

Step 2: Nucleophilic Attack

The generated nucleophilic anion of L-pyroglutamic acid then attacks the electrophilic β-carbon of acrylonitrile. Acrylonitrile is a classic Michael acceptor due to the electron-withdrawing nature of the nitrile group (-C≡N), which polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and susceptible to nucleophilic attack. This attack results in the formation of a new carbon-nitrogen bond and a carbanion intermediate, where the negative charge is localized on the α-carbon of the original acrylonitrile molecule.

Step 3: Protonation of the Intermediate

The carbanion intermediate is a strong base and is subsequently protonated by the conjugate acid of the catalyst (BH⁺) that was formed in the first step. This proton transfer regenerates the basic catalyst, allowing it to participate in another reaction cycle, and yields the final product, 1-(2-cyanoethyl)-5-oxo-L-proline.

Table 2: Intermediates and Products in the Reaction Mechanism

SpeciesDescription
L-Pyroglutamic Acid AnionNucleophilic intermediate formed after deprotonation.
Carbanion IntermediateIntermediate formed after the nucleophilic attack on acrylonitrile.
1-(2-Cyanoethyl)-5-oxo-L-prolineFinal product of the reaction.

Advanced Analytical Characterization of 1 2 Cyanoethyl 5 Oxo L Proline

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 1-(2-Cyanoethyl)-5-oxo-L-proline from reaction mixtures or complex matrices, and for assessing its purity. The choice between liquid or gas chromatography depends on the compound's volatility and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile compounds like 1-(2-Cyanoethyl)-5-oxo-L-proline. rsc.org It is extensively used for both purity determination and quantification in various samples. researchgate.netnih.gov

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used. The separation is typically achieved on a C18 column, where the compound is eluted using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgrsc.org The purity of the peak corresponding to the target compound can be evaluated using a photodiode array (PDA) detector, which assesses peak homogeneity across multiple wavelengths. impactfactor.org

Quantification: For accurate quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of 1-(2-Cyanoethyl)-5-oxo-L-proline. ysu.edu The peak area from the chromatogram of the unknown sample is then used to determine its concentration by interpolation from this curve. ysu.edu Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity. impactfactor.orgresearchgate.net Common derivatizing agents for proline and its derivatives include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), which react with the secondary amine before it is cyclized into the oxoproline ring or can be used on the parent L-proline molecule. rsc.orgresearchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Proline Derivatives

ParameterTypical ConditionsReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) rsc.orgrsc.org
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Methanol and water (often with additives like TFA or formic acid) rsc.orgimpactfactor.org
Flow Rate0.6 - 1.0 mL/min rsc.orgimpactfactor.org
DetectorUV (e.g., 220 nm) or Fluorescence Detector (following derivatization) nih.govrsc.org
Derivatizing Agent (Optional)FMOC-Cl, NBD-F, NBD-Cl rsc.orgimpactfactor.orgresearchgate.net

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Since 1-(2-Cyanoethyl)-5-oxo-L-proline is a non-volatile amino acid derivative, it cannot be analyzed directly by GC. nih.gov Therefore, a chemical derivatization step is required to convert it into a thermally stable and volatile compound.

The most common derivatization method for amino acids and their derivatives is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the carboxyl group with trimethylsilyl (B98337) (TMS) groups. This process creates a volatile TMS-ester derivative of the molecule that can be readily analyzed by GC. nist.gov The resulting derivative is then injected into the GC, where it is separated on a capillary column and detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS).

Table 2: GC Parameters for Analysis of Derivatized Proline Compounds

ParameterTypical ConditionsReference
DerivatizationSilylation to form TMS derivatives nist.gov
ColumnCapillary column (e.g., DB-5, HP-5MS) nih.gov
Carrier GasHelium or Hydrogen nih.gov
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govnist.gov
Analysis TypeSeparation of volatile derivatives nih.gov

Spectrometric Characterization

Spectrometric methods provide detailed information about the molecular weight, elemental composition, and intricate three-dimensional structure of 1-(2-Cyanoethyl)-5-oxo-L-proline.

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of a compound. researchgate.net When coupled with a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). For 1-(2-Cyanoethyl)-5-oxo-L-proline (C₈H₁₀N₂O₃), the expected monoisotopic mass is 182.0691 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula. rsc.orgnih.gov By comparing the experimentally measured exact mass to the theoretical mass calculated for C₈H₁₀N₂O₃, the molecular identity can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) is used to purposefully fragment a selected ion (the precursor ion) to gain structural information from the resulting product ions. nih.gov In peptides containing proline, a well-documented phenomenon known as the "proline effect" occurs, where fragmentation preferentially happens at the amide bond N-terminal to the proline residue. nih.govosu.edu

For 1-(2-Cyanoethyl)-5-oxo-L-proline, which has a related pyroglutamic acid structure, CID (Collision-Induced Dissociation) would induce characteristic fragmentation patterns. nih.gov Key fragmentation pathways would include the neutral loss of the cyanoethyl group, cleavage of the pyrrolidone ring, and loss of small molecules like water (H₂O) and carbon monoxide (CO). Analyzing these fragmentation patterns helps to piece together the molecule's structure and confirm the connectivity of its constituent parts. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of 1-(2-Cyanoethyl)-5-oxo-L-proline ([M+H]⁺ = 183.0764)

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z)Neutral Loss
183.0764[M+H - H₂O]⁺165.0658Water
183.0764[M+H - CO]⁺155.0815Carbon Monoxide
183.0764[M+H - CH₂CH₂CN]⁺130.0448Acrylonitrile (B1666552)
130.0448[M+H - CH₂CH₂CN - CO]⁺102.0498Acrylonitrile + Carbon Monoxide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. ias.ac.inresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. hmdb.ca The spectrum of 1-(2-Cyanoethyl)-5-oxo-L-proline would show distinct signals for the protons on the pyrrolidone ring and the cyanoethyl chain. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. hmdb.ca The spectrum would show eight distinct signals, including those for the carbonyl carbon, the nitrile carbon, and the carbons of the heterocyclic ring and the ethyl chain. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the cyanoethyl group to the ring nitrogen. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Cyanoethyl)-5-oxo-L-proline

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (C=O)-~175-178
Ring Carbonyl (C=O)-~178-181
Alpha-Carbon (CH)~4.2-4.4~58-60
Ring CH₂~2.0-2.5~25-35
N-CH₂~3.6-3.8~45-48
CH₂-CN~2.6-2.8~18-20
Cyano (CN)-~118-120

Note: Predicted values are based on typical shifts for similar functional groups and structures. hmdb.cahmdb.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nsf.govnih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different chemical bonds can be determined. For 1-(2-Cyanoethyl)-5-oxo-L-proline, IR spectroscopy would reveal key functional groups.

Expected IR Absorption Bands for 1-(2-Cyanoethyl)-5-oxo-L-proline:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C≡N (Nitrile)2260-2240The cyanoethyl group introduces a characteristic nitrile stretch.
C=O (Amide I)1700-1650The lactam (cyclic amide) carbonyl in the pyroglutamate (B8496135) ring.
C=O (Carboxylic Acid)1760-1690The carboxylic acid carbonyl group.
O-H (Carboxylic Acid)3300-2500Broad absorption due to hydrogen bonding of the carboxylic acid.
N-H (Amide II)Not presentThe nitrogen in the pyroglutamate ring is tertiary.
C-H (Aliphatic)3000-2850Stretching vibrations of the C-H bonds in the ethyl and proline rings.

This table is predictive and based on general IR correlation charts and the known spectrum of 5-oxo-L-proline. Actual values may vary.

Advanced Detection and Quantification Strategies

Amino acids and their derivatives often lack a strong chromophore, making their detection at low concentrations by standard HPLC with UV-Vis detection challenging. axionlabs.com To overcome this, derivatization techniques are employed to attach a UV-active or fluorescent tag to the analyte, thereby enhancing its detectability. This can be done either before (pre-column) or after (post-column) chromatographic separation. creative-proteomics.com

Pre-column derivatization involves reacting the sample with a derivatizing agent before injection into the HPLC system. nih.gov This method offers advantages such as the potential for removing excess reagent before analysis, thus reducing background noise. creative-proteomics.com Common reagents for derivatizing amino acids include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines like the proline ring in 1-(2-Cyanoethyl)-5-oxo-L-proline. axionlabs.comnih.govjascoinc.com The use of both OPA and FMOC allows for the simultaneous analysis of primary and secondary amino acids. jascoinc.com Phenylisothiocyanate (PITC) is another reagent used for pre-column derivatization. researchgate.net Automated pre-column derivatization using an autosampler can significantly improve reproducibility and throughput. axionlabs.com

Post-column derivatization involves reacting the analyte with the derivatizing agent after it has been separated on the column but before it reaches the detector. creative-proteomics.com This approach avoids the potential for the derivatization reaction to interfere with the chromatography. creative-proteomics.com However, it requires a more complex instrumental setup to ensure a rapid and complete reaction. creative-proteomics.com

Comparison of Derivatization Strategies:

FeaturePre-column DerivatizationPost-column Derivatization
Reaction Time Can be longer and performed offline. nih.govMust be rapid and occur online. creative-proteomics.com
Reagent Interference Excess reagent can be removed prior to injection. creative-proteomics.comExcess reagent can contribute to background signal. creative-proteomics.com
Instrumentation Simpler setup. creative-proteomics.comRequires additional pumps and reaction coils. creative-proteomics.com
Reproducibility Can be improved with automation. axionlabs.comGenerally offers excellent reproducibility. creative-proteomics.com

Stable isotope labeling is a powerful technique for accurate quantification in mass spectrometry-based analyses. creative-proteomics.comnih.gov This method involves introducing a "heavy" isotope (e.g., ¹³C, ¹⁵N, ²H) into the analyte of interest, which then serves as an internal standard. creative-proteomics.comcore.ac.uk Since the isotopically labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal intensity of the labeled and unlabeled analyte allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. nih.govcore.ac.uk

For 1-(2-Cyanoethyl)-5-oxo-L-proline, a stable isotope-labeled version could be synthesized with ¹³C and/or ¹⁵N atoms incorporated into the proline ring or the cyanoethyl group. For example, L-Proline-N-Fmoc with ¹³C₅ and ¹⁵N isotopes is commercially available for use in peptide synthesis and could be a starting point for synthesizing a labeled standard. isotope.com This labeled compound would be added to a sample at a known concentration. By comparing the mass spectrometry signals of the native (light) and labeled (heavy) 1-(2-Cyanoethyl)-5-oxo-L-proline, a precise quantification can be achieved. nih.gov

Method Development and Validation for Trace Analysis in Research Matrices

Developing and validating an analytical method for the trace analysis of 1-(2-Cyanoethyl)-5-oxo-L-proline in complex research matrices (e.g., biological fluids, cell culture media, or reaction mixtures) is crucial for obtaining reliable data. This process involves several key steps:

Sample Preparation: This step is critical for removing interfering substances from the matrix and concentrating the analyte. Techniques may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A robust HPLC or UHPLC method must be developed to separate 1-(2-Cyanoethyl)-5-oxo-L-proline from other matrix components. This involves optimizing the column chemistry (e.g., C18), mobile phase composition, gradient elution, and flow rate. researchgate.net

Detection: As discussed, derivatization followed by fluorescence detection or mass spectrometry are highly sensitive detection methods suitable for trace analysis. axionlabs.comnih.gov

Method Validation: The developed method must be rigorously validated to ensure its performance. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically developing and validating the analytical method, researchers can confidently measure trace levels of 1-(2-Cyanoethyl)-5-oxo-L-proline in various research matrices, enabling a deeper understanding of its role in different chemical and biological systems.

Biological and Biochemical Investigations of 1 2 Cyanoethyl 5 Oxo L Proline

Metabolic Integration and Pathways

The metabolic fate of 1-(2-Cyanoethyl)-5-oxo-L-proline is an area of active investigation. Its structural similarity to key metabolic intermediates suggests potential interactions with several fundamental biochemical pathways.

Interconnections with the Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism

The gamma-glutamyl cycle is a crucial pathway for glutathione synthesis and amino acid transport. A key enzyme in this cycle is 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate. This process is vital for replenishing the glutamate (B1630785) pool required for glutathione synthesis. Given that 1-(2-Cyanoethyl)-5-oxo-L-proline is a derivative of 5-oxo-L-proline, it is hypothesized to have some interaction with this cycle. However, the nature and extent of this interconnection are not yet fully understood. Deficiencies in the gamma-glutamyl cycle, such as glutathione synthetase deficiency, can lead to an accumulation of 5-oxoproline, a condition known as 5-oxoprolinuria. The presence of the 2-cyanoethyl group on the proline ring of 1-(2-Cyanoethyl)-5-oxo-L-proline may influence its recognition and processing by the enzymes of the gamma-glutamyl cycle.

Role in Arginine and Proline Metabolic Cycles

Proline metabolism involves both catabolic and anabolic pathways that are critical for cellular functions. The catabolism of proline to glutamate occurs in two enzymatic steps, catalyzed by proline dehydrogenase and Δ¹-pyrroline-5-carboxylate (P5C) dehydrogenase. Conversely, proline is synthesized from glutamate. The structural core of 1-(2-Cyanoethyl)-5-oxo-L-proline, being a proline derivative, suggests a potential to influence or be influenced by the enzymes of proline metabolism. The modification at the nitrogen atom could potentially alter its suitability as a substrate or inhibitor for these enzymes.

Examination as a Metabolite or Metabolic Precursor

Currently, there is no definitive evidence to classify 1-(2-Cyanoethyl)-5-oxo-L-proline as a naturally occurring metabolite. It is primarily considered a synthetic compound. However, its structural relationship to 5-oxo-L-proline, a known metabolite, raises the possibility that it could be formed through specific metabolic pathways or act as a precursor to other biologically active molecules. Further research is necessary to determine if this compound can be generated endogenously or if it can be metabolized into other significant compounds within a biological system.

Molecular Interactions and Cellular Effects

The specific molecular targets of 1-(2-Cyanoethyl)-5-oxo-L-proline are a key area of research for understanding its cellular effects.

Substrate or Inhibitor Activity with Key Enzymes (e.g., 5-Oxoprolinase)

5-Oxoprolinase is a critical enzyme that converts 5-oxo-L-proline to L-glutamate, an ATP-dependent reaction. The enzyme exhibits specificity for its substrate, but studies have shown that it can also interact with various analogs of 5-oxo-L-proline. The defining structural features for substrate binding to 5-oxoprolinase include the 5-carbonyl group and an unsubstituted nitrogen at the first position. Given that 1-(2-Cyanoethyl)-5-oxo-L-proline has a substitution at the N-1 position, it is plausible that it may act as an inhibitor rather than a substrate for 5-oxoprolinase. However, direct experimental evidence of the interaction between 1-(2-Cyanoethyl)-5-oxo-L-proline and 5-oxoprolinase is currently lacking.

Modulation of Amino Acid Transport Systems (e.g., SLC16A1/MCT1)

No research is publicly available that investigates the modulation of amino acid transport systems, such as the Solute Carrier Family 16 Member 1 (SLC16A1), also known as Monocarboxylate Transporter 1 (MCT1), by 1-(2-Cyanoethyl)-5-oxo-L-proline. While studies have been conducted on the transport of the related compound 5-oxoproline by SLC16A1/MCT1, these findings cannot be directly attributed to its cyanoethyl derivative.

Influence on Intracellular Signaling Cascades

There is no available scientific literature that describes the influence of 1-(2-Cyanoethyl)-5-oxo-L-proline on any intracellular signaling cascades. Research on the parent molecule, L-proline, has shown its involvement in pathways such as the mammalian target of rapamycin (B549165) (mTOR) signaling. However, the effects of the addition of a cyanoethyl group to the 5-oxo-L-proline structure on cellular signaling have not been reported.

Effects on Cellular Processes (e.g., proliferation, migration, stress response) in Model Systems

Specific studies on the effects of 1-(2-Cyanoethyl)-5-oxo-L-proline on cellular processes such as proliferation, migration, and stress response in any model system are absent from the current scientific record. While L-proline itself is known to influence these processes, the biological impact of the cyanoethyl modification remains uninvestigated.

Research in Diverse Biological Models

Studies in Microbial Systems (e.g., bacteria, yeast)

No published research was identified that examines the effects or metabolism of 1-(2-Cyanoethyl)-5-oxo-L-proline in microbial systems like bacteria or yeast. The role of proline metabolism is well-documented in various microorganisms, but this does not extend to this specific derivative.

Investigations in Plant Physiology and Metabolism

There are no available studies concerning the role of 1-(2-Cyanoethyl)-5-oxo-L-proline in plant physiology and metabolism. Research exists on the function of 5-oxoproline in plants, particularly in response to abiotic stress, but this information does not pertain to the specified compound.

Exploration in in vitro Mammalian Cell Lines and Tissue Cultures

A thorough search of scientific databases yielded no studies on the exploration of 1-(2-Cyanoethyl)-5-oxo-L-proline in in vitro mammalian cell lines or tissue cultures. The use of L-proline in cell culture media is standard, and the metabolism of proline has been characterized in various cell lines. However, no such research has been published for its 1-(2-cyanoethyl)-5-oxo derivative.

Structure Activity Relationship Studies and Derivative Design for 1 2 Cyanoethyl 5 Oxo L Proline Analogues

Design and Synthesis of Novel 1-(2-Cyanoethyl)-5-oxo-L-proline Analogues

The design and synthesis of novel analogues of 1-(2-cyanoethyl)-5-oxo-L-proline are rooted in the broader field of pyroglutamic acid chemistry. researchgate.net Pyroglutamic acid, a cyclic derivative of glutamic acid, serves as a versatile and inexpensive chiral precursor for creating a wide array of bioactive molecules. researchgate.netbenthamscience.com Its structure, featuring a lactam, a carboxylic acid, and a secondary amine, allows for diverse chemical modifications. researchgate.net The synthesis of the parent compound, 1-(2-cyanoethyl)-5-oxo-L-proline, can be achieved through the reaction of L-proline with agents like cyanoacetic acid or its derivatives. ontosight.ai

The design of novel analogues often involves modifications at several key positions to explore and enhance biological activity. These modifications can include:

N-Substitutions: Introducing different groups at the nitrogen atom of the pyrrolidine (B122466) ring. clockss.org

Ring Substitutions: Adding functional groups to the carbon atoms of the pyrrolidine ring. clockss.orgthieme-connect.de

Carboxylic Acid Modifications: Converting the carboxylic acid to esters or amides. google.com

A common synthetic strategy involves using the pyroglutamic acid scaffold to create conformationally constrained analogues of other amino acids, such as lysine, ornithine, and glutamine. rsc.org For instance, bicyclic lactams derived from pyroglutamic acid can act as templates for stereocontrolled modifications. researchgate.netrsc.org This approach allows for the synthesis of complex molecules with defined stereochemistry. rsc.org

The synthesis of various pyroglutamic acid derivatives has been extensively reviewed, highlighting numerous methods for creating both symmetric and asymmetric functionalized analogues. clockss.org These methods include Michael additions and the use of diketopiperazines as synthetic intermediates. clockss.org The goal of these synthetic efforts is often to develop compounds with potential therapeutic applications, such as enzyme inhibitors or immunomodulatory agents. clockss.orggoogle.com

For example, novel pyrazolo[3,4-d]pyrimidine derivatives incorporating amino acid conjugates have been designed and synthesized as potential antitumor agents by targeting dihydrofolate reductase (DHFR). tandfonline.com The synthesis involved creating an N-acyl benzotriazole (B28993) intermediate which was then condensed with various amino acids. tandfonline.com

The table below summarizes some of the synthetic approaches used to generate pyroglutamic acid derivatives.

Synthetic ApproachDescriptionKey Intermediates/ReagentsTarget Molecules
N-Acylation Introduction of an acyl group at the nitrogen of the pyroglutamic acid ring.Acyl chlorides, anhydridesN-acyl pyroglutamic acid derivatives
Michael Addition Addition of a nucleophile to an α,β-unsaturated carbonyl compound.Amide-tethered di-acids, alkynonesFunctionalized pyroglutamic acid derivatives clockss.org
Bicyclic Lactam Strategy Use of a bicyclic lactam derived from pyroglutamic acid as a template.Bicyclic lactamsConformationally constrained amino acid analogues rsc.org
Diketopiperazine Ring Opening Opening of a pyroglutamic acid-containing diketopiperazine with diamines.Diketopiperazines, diaminesSubstituted pyroglutamic acids clockss.org
Condensation Reactions Coupling of pyroglutamic acid with other molecules, such as amino acids.Carbodiimides, active estersPeptidomimetic structures google.com

Systematic Evaluation of N-Substituent Effects on Biochemical Function

The N-substituent of the pyroglutamic acid ring plays a crucial role in determining the biochemical function of its derivatives. Systematic evaluation of these substituents is a key aspect of structure-activity relationship (SAR) studies. The introduction of different groups at the nitrogen atom can significantly alter the compound's polarity, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. vulcanchem.com

In the broader context of proline analogues, N-substitutions are known to influence various properties. For instance, in the design of inhibitors for enzymes like fibroblast activation protein (FAP), modifications to the N-substituent of a pyroglutamic acid-based scaffold were critical in achieving high potency and selectivity. clockss.org

Studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) have shown that the nature and position of substituents are critical for inhibitory activity. nih.gov While these are not direct N-substituents of a pyroglutamic acid core, the principles of how different functional groups contribute to binding and inhibition are relevant. For example, the presence of an S-phenyl moiety at a specific position was found to be essential for activity. nih.gov

The systematic variation of N-substituents allows for the mapping of the binding pocket of a target protein and the identification of key interactions. This approach helps in optimizing lead compounds to improve their efficacy and selectivity.

Impact of Cyanoethyl Moiety Modifications on Molecular Recognition

Molecular recognition is fundamental to the biological activity of any compound and relies on specific non-covalent interactions between a ligand and its target. nih.govmdpi.com The cyanoethyl moiety of 1-(2-cyanoethyl)-5-oxo-L-proline can significantly influence its molecular recognition properties through various interactions. ontosight.ai

The cyano group (-C≡N) is a polar functional group capable of acting as a hydrogen bond acceptor. This property allows it to form specific interactions with hydrogen bond donors on a biological target, such as the amino acid residues in an enzyme's active site. The linear geometry of the cyano group also imposes specific steric constraints that can be crucial for fitting into a binding pocket.

Modifications of the cyanoethyl moiety can be explored to fine-tune these interactions:

Changing the length of the alkyl chain: Altering the number of methylene (B1212753) units between the pyrrolidone ring and the cyano group can change the positioning of the cyano group within the binding site.

Replacing the cyano group: Substituting the cyano group with other functional groups of similar size but different electronic properties (e.g., isosteres like an acetylide or a halide) can probe the importance of the nitrogen atom and the triple bond for binding.

Introducing substituents on the ethyl chain: Adding groups to the ethyl backbone can introduce new steric or electronic features that may enhance or disrupt binding.

The importance of such modifications is highlighted by the use of the cyanoethyl group as a protecting group in the synthesis of phosphate (B84403) esters, indicating its specific reactivity and interaction potential. acs.org The principles of molecular recognition also suggest that in addition to hydrogen bonding, π-interactions can be significant. mdpi.com While the cyano group itself is not aromatic, its triple bond can participate in certain non-covalent interactions.

Stereochemical Influence on Biological Activity and Pathway Specificity

Stereochemistry is a critical determinant of biological activity, as biomolecules like enzymes and receptors are chiral and often exhibit a high degree of stereoselectivity towards their ligands. For derivatives of 1-(2-cyanoethyl)-5-oxo-L-proline, the stereochemistry at the C2 position of the pyrrolidone ring, inherited from L-proline, is of primary importance. nih.gov

The use of L-proline as the starting material ensures that the resulting compound has the (S)-configuration at this chiral center. nih.gov This is significant because biological systems can differentiate between L- and D-enantiomers. For instance, L-proline and D-proline can catalyze asymmetric reactions to produce products with opposite configurations. d-nb.inforesearchgate.net This implies that the L- and D-forms of a proline derivative would likely interact differently with a chiral biological target.

The rigid, cyclic structure of the proline core provides a defined three-dimensional arrangement of substituents, which is crucial for pathway specificity. nih.gov By constraining the conformation of the molecule, the proline scaffold can lead to more selective interactions with a particular biological target over others.

The influence of stereochemistry extends beyond the C2 position. Introducing new chiral centers through modification of the pyrrolidone ring or the cyanoethyl side chain would create diastereomers, each with potentially different biological activities. The synthesis of conformationally constrained amino acid analogues from pyroglutamic acid often relies on stereoselective reactions to control the configuration of newly formed chiral centers. rsc.org

The following table summarizes the key stereochemical aspects and their potential influence:

Stereochemical FeatureDescriptionPotential Impact on Biological Activity
Configuration at C2 The inherent (S)-configuration from L-proline.Determines the overall chirality of the molecule and its fit into a chiral binding site. The D-enantiomer would likely have different or no activity.
Pyrrolidine Ring Pucker The conformation of the five-membered ring (e.g., endo or exo).Influences the spatial orientation of substituents and their ability to interact with the target.
New Chiral Centers Introduction of additional stereocenters on the ring or side chain.Creates diastereomers with potentially distinct biological profiles, allowing for fine-tuning of activity and selectivity.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for the predictive design of novel analogues of 1-(2-cyanoethyl)-5-oxo-L-proline. These methods allow for the in silico evaluation of potential drug candidates, helping to prioritize synthetic efforts and rationalize experimental observations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-(2-cyanoethyl)-5-oxo-L-proline, docking studies can be used to:

Identify potential binding modes within the active site of a target enzyme.

Estimate the binding affinity (e.g., as a docking score or free energy of binding).

Visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

For example, molecular docking has been successfully used to rationalize the antimalarial activity of certain compounds by showing favorable interactions with the binding site of Plasmodium falciparum-dihydrofolate reductase. researchgate.net Similarly, a significant correlation has been found between molecular docking values and the inhibitory activity of pyrrolidine pentamine derivatives against an aminoglycoside resistance enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for analogues of 1-(2-cyanoethyl)-5-oxo-L-proline, it would be possible to predict the activity of unsynthesized derivatives based on their calculated molecular descriptors (e.g., logP, molecular weight, electronic properties).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can reveal:

The stability of the predicted binding mode from docking.

The role of water molecules in the binding site.

Conformational changes in the protein or ligand upon binding.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a rational basis for the design of more potent and selective analogues. For instance, multi-scale computational modeling is being used to optimize radiopharmaceutical therapies by predicting the effects of interventions like amino acid infusions. nih.gov

Future Research Directions and Academic Implications

Elucidation of Novel Biochemical Roles for 1-(2-Cyanoethyl)-5-oxo-L-proline

Proline and its derivatives are integral to a multitude of biological functions. Proline itself is a crucial component of proteins like collagen, a key player in cellular stress response, and a modulator of cell signaling pathways. frontiersin.org The parent compound, 5-oxoproline (also known as pyroglutamic acid), is a metabolite in the glutathione (B108866) cycle. wikipedia.org The introduction of a cyanoethyl group to the 5-oxo-L-proline structure creates a molecule with unique chemical properties that may translate into novel biochemical activities. ontosight.ai

Future research will likely focus on uncovering these specific roles. Investigations into its potential antioxidant, anti-inflammatory, and antimicrobial effects are of particular interest for the development of new pharmaceuticals. ontosight.ai Understanding how the cyanoethyl modification influences the interaction of the 5-oxoproline core with biological targets will be a key area of exploration. This could involve studying its impact on enzymatic pathways where 5-oxoproline is a known substrate or inhibitor, such as the γ-glutamyl cycle. ontosight.ainih.gov

Development of Advanced Methodologies for Detection and Quantification

To fully understand the biochemical significance of 1-(2-Cyanoethyl)-5-oxo-L-proline, sensitive and specific methods for its detection and quantification in biological matrices are essential. Currently, metabolomics platforms, which utilize techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the primary tools for identifying and quantifying a wide range of small molecules. nih.gov

Future efforts will likely concentrate on developing targeted analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), specifically for 1-(2-Cyanoethyl)-5-oxo-L-proline. These methods would offer lower detection limits and greater accuracy compared to untargeted metabolomics approaches. The development of isotopically labeled internal standards, similar to 5-oxo-L-proline-d5, would further enhance the precision of quantification. nih.gov Such advancements will be critical for pharmacokinetic studies and for correlating the concentration of the compound with specific biological effects.

Expansion of Synthetic Routes for Complex Analogues

The chemical synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline and its analogues is fundamental to exploring their structure-activity relationships. The synthesis of the parent compound, 5-oxoproline, and its derivatives has been an area of active research. google.comgoogle.com The synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline itself can be achieved through various chemical routes, often involving the reaction of L-proline with cyanoacetic acid or its derivatives. ontosight.ai

Future research in this area will likely focus on developing more efficient and versatile synthetic strategies. This could include the exploration of novel catalysts and reaction conditions to improve yields and stereoselectivity. Furthermore, the development of methods to create a diverse library of analogues with modifications to both the pyrrolidone ring and the cyanoethyl side chain will be crucial. These analogues will be invaluable tools for probing the specific structural features required for biological activity and for optimizing potential therapeutic candidates. nih.gov

Application in Systems Biology and Metabolomics Research Platforms

Systems biology aims to understand complex biological systems by integrating data from various "omics" technologies, including metabolomics. nih.govyoutube.com Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. nih.gov The study of 1-(2-Cyanoethyl)-5-oxo-L-proline can be significantly enhanced by its integration into systems biology and metabolomics research.

By treating biological systems with 1-(2-Cyanoethyl)-5-oxo-L-proline and analyzing the resulting changes in the metabolome, researchers can gain insights into its mechanism of action and its downstream effects on metabolic pathways. nih.gov This approach can help to identify the specific enzymes and transporters that interact with the compound and to uncover its broader impact on cellular function. The data generated from these studies can be used to build and refine metabolic models, providing a more holistic understanding of the compound's biological role. youtube.com

Contribution to Fundamental Understanding of Pyrrolidone Chemistry and Biology

The pyrrolidone ring is a common structural motif in many biologically active compounds and natural products. nih.gov Research into 1-(2-Cyanoethyl)-5-oxo-L-proline contributes to the broader understanding of pyrrolidone chemistry and biology. The presence of the cyanoethyl group introduces unique electronic and steric properties that can influence the reactivity and biological interactions of the pyrrolidone core. ontosight.ai

Future studies on this compound will provide valuable data on how modifications to the pyrrolidone structure affect its chemical properties and biological functions. This knowledge can be applied to the design and synthesis of other pyrrolidone-containing molecules with desired therapeutic or industrial properties. Ultimately, a deeper understanding of the structure-activity relationships within this class of compounds will advance the fields of medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Cyanoethyl)-5-oxo-L-proline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves cyanoethylation of 5-oxo-L-proline derivatives. Key steps include:

  • Protection of the carboxyl group using tert-butyl esters or benzyl groups to prevent side reactions.
  • Nucleophilic substitution with acrylonitrile or cyanoethyl bromide under basic conditions (e.g., NaH/DMF) to introduce the cyanoethyl group.
  • Deprotection via acid hydrolysis (e.g., TFA for tert-butyl esters) .
    • Critical conditions: Maintain anhydrous environments to avoid hydrolysis of the nitrile group, and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 1-(2-Cyanoethyl)-5-oxo-L-proline?

  • Methodological Answer :

  • 1H and 13C NMR : Identify the cyanoethyl group (δ ~2.5–3.0 ppm for CH2CN in 1H NMR; δ ~120 ppm for nitrile carbon in 13C NMR) and the 5-oxo-proline ring conformation.
  • IR Spectroscopy : Confirm the nitrile stretch (~2240 cm⁻¹) and carbonyl groups (5-oxo at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C8H10N2O3; theoretical MW 198.07 g/mol) and fragmentation patterns .

Q. What role does 1-(2-Cyanoethyl)-5-oxo-L-proline play in the γ-glutamyl cycle, and how does its structure influence metabolic pathways?

  • Methodological Answer : The compound may act as a substrate or inhibitor in the γ-glutamyl cycle, analogous to 5-oxo-L-proline.

  • Enzymatic Assays : Compare its interaction with 5-oxoprolinase (ATP-dependent conversion to glutamate) using methods from van der Werf et al. (1971). Monitor ATP→ADP conversion spectrophotometrically at 340 nm (NADH-coupled assay) .
  • Structural Impact : The cyanoethyl group may sterically hinder enzyme binding, altering turnover rates. Use competitive inhibition studies with L-2-imidazolidone-4-carboxylic acid (a known inhibitor of 5-oxoprolinase) to assess interference .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of 1-(2-Cyanoethyl)-5-oxo-L-proline on 5-oxoprolinase activity?

  • Methodological Answer :

  • PICO Framework :
  • Population : Purified 5-oxoprolinase from rat kidney or recombinant sources.
  • Intervention : Varying concentrations of 1-(2-Cyanoethyl)-5-oxo-L-proline.
  • Comparison : Native substrate (5-oxo-L-proline) and controls (e.g., L-2-imidazolidone-4-carboxylic acid).
  • Outcome : IC50 values, kinetic parameters (Km, Vmax), and ATP/ADP ratios.
  • Experimental Steps :
  • Conduct kinetic assays with 5-oxo-L-proline (0.1–10 mM) and inhibitor (0–5 mM).
  • Use HPLC to quantify glutamate production and ATP depletion.
  • Apply Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Q. What strategies can resolve contradictions between observed metabolic stability data and computational predictions for 1-(2-Cyanoethyl)-5-oxo-L-proline?

  • Methodological Answer :

  • Analytical Replication : Repeat assays under standardized conditions (pH 7.8, 37°C, Mg²⁺/K⁺ as cofactors) to rule out experimental variability .
  • Advanced Characterization :
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the nitrile group to amide or carboxylic acid).
  • Molecular Dynamics Simulations : Compare in silico stability (e.g., bond dissociation energies) with experimental half-life data.
  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess agreement between datasets .

Q. How can the stereochemical integrity of 1-(2-Cyanoethyl)-5-oxo-L-proline be verified during synthetic scaling?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol gradients to separate enantiomers.
  • Circular Dichroism (CD) : Compare the CD spectrum with L-proline derivatives to confirm retention of the L-configuration.
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., benzyl esters) to assign absolute configuration .

Data Contradiction Analysis

Q. If enzymatic assays show unexpected activation of 5-oxoprolinase by 1-(2-Cyanoethyl)-5-oxo-L-proline, how should researchers investigate this anomaly?

  • Methodological Answer :

  • Control Experiments : Test for contamination with ATP-regenerating systems (e.g., creatine kinase/phosphocreatine) or metal ions (Mn²⁺ vs. Mg²⁺) .
  • Dose-Response Curves : Determine if activation is concentration-dependent or an artifact of assay conditions.
  • Structural Modeling : Dock the compound into 5-oxoprolinase active sites (PDB: 1V7E) to identify potential allosteric binding pockets .

Methodological Frameworks

Q. How can the FINER criteria be applied to formulate a hypothesis about the biological activity of 1-(2-Cyanoethyl)-5-oxo-L-proline?

  • Methodological Answer :

  • Feasible : Ensure access to purified enzymes and synthetic standards.
  • Interesting : Focus on the compound’s dual role as a potential prodrug (nitrile→amide conversion) and enzyme modulator.
  • Novel : Explore uncharted interactions with glutathione-dependent pathways.
  • Ethical : Use in vitro models to avoid animal testing at preliminary stages.
  • Relevant : Align with research on metabolic disorders linked to 5-oxoprolinase dysfunction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.